molecular formula C12H12N4 B1480860 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097950-34-8

1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480860
CAS No.: 2097950-34-8
M. Wt: 212.25 g/mol
InChI Key: BCIDXGSBMQGLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a synthetic heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This molecule is built on a fused bicyclic core structure, incorporating both imidazo[1,2-b]pyrazole and pyridine rings, which are recognized as privileged scaffolds in the development of biologically active molecules . The imidazo[1,2-b]pyrazole nucleus is part of a broader class of nitrogen-containing heterocycles known for their versatile pharmacological profiles. Related structures have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects . Furthermore, the pyridine heterocycle is a common pharmacophore found in numerous approved drugs and bioactive molecules, contributing to favorable binding interactions with biological targets . This specific compound is intended for research use only (RUO) and is strictly not for human or veterinary diagnosis, therapeutic use, or any personal applications. It is suited for in vitro biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical entities for pharmaceutical development. Researchers can utilize this compound to explore new therapeutic agents, particularly in areas such as oncology and inflammation, where similar heterocyclic frameworks have shown considerable promise .

Properties

IUPAC Name

1-ethyl-6-pyridin-3-ylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-15-6-7-16-12(15)8-11(14-16)10-4-3-5-13-9-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIDXGSBMQGLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=CC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C11H12N4
  • Molecular Weight : Approximately 200.24 g/mol

The structure of this compound allows for diverse interactions with biological macromolecules, which is critical for its biological activity.

Anticancer Activity

Research has demonstrated that compounds containing the imidazo[1,2-b]pyrazole scaffold exhibit significant anticancer properties. In particular, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines:

Cancer Type Cell Line IC50 (µM) Reference
Lung CancerA54915.4
Breast CancerMDA-MB-23110.8
Colorectal CancerHCT11612.5
Renal Cancer786-O9.7

These results indicate that the compound may act through multiple mechanisms, including the inhibition of specific kinases involved in cancer progression.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies have shown efficacy against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies reported that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:

Cytokine Inhibition (%) Reference
TNF-α60
IL-655

This suggests potential applications in treating inflammatory diseases.

Case Studies

A notable study investigated the effects of a derivative of this compound on breast cancer cells. The study found that treatment with the compound led to significant apoptosis in MDA-MB-231 cells, with a marked increase in caspase activity compared to untreated controls. This was attributed to the activation of intrinsic apoptotic pathways induced by the compound's interaction with mitochondrial membranes.

Scientific Research Applications

Biological Activities

1-Ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole exhibits various biological activities that make it a candidate for therapeutic applications:

  • Anticancer Activity : Studies have indicated that this compound may possess anticancer properties by inhibiting specific cancer cell lines. Its mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary research suggests that the compound has potential antimicrobial effects against certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Cancer Treatment

Recent studies have focused on the compound's ability to target specific cancer types. For instance, its interaction with protein kinases involved in tumor growth has been documented, suggesting a role in targeted cancer therapies.

Neurological Disorders

Research indicates potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. The compound may modulate neurotransmitter systems, providing therapeutic benefits in conditions such as anxiety and depression.

Antimicrobial Development

Given its antimicrobial properties, there is ongoing research aimed at formulating new antibiotics or antifungal agents based on this compound's structure.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer activity of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with a particular emphasis on breast and lung cancer cells. The study concluded that further investigation into its mechanism of action is warranted to explore its potential as an anticancer drug.

Case Study 2: Antimicrobial Activity

In another study investigating the antimicrobial properties of this compound, researchers tested it against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited a dose-dependent inhibitory effect on bacterial growth, suggesting its potential utility in developing new antimicrobial therapies.

Chemical Reactions Analysis

Functionalization and Substitution Reactions

The compound undergoes regioselective functionalization at positions 2 and 7 of the imidazo[1,2-b]pyrazole core:

  • Electrophilic Substitution :
    Halogenation (e.g., bromination) at position 7 occurs using NBS (N-bromosuccinimide) in DMF, enabling further cross-coupling reactions .

  • Nucleophilic Substitution :
    The ethyl group at position 1 can be replaced with other alkyl/aryl groups via SN2 reactions using strong bases (e.g., NaH) and alkyl halides in DMF.

Mechanistic Insights :
The reactivity is guided by the electron-rich nature of the imidazo[1,2-b]pyrazole ring. Electrophiles preferentially attack position 7 due to resonance stabilization, while nucleophiles target the ethyl group at position 1 under basic conditions .

Catalytic and Cross-Coupling Reactions

  • Buchwald-Hartwig Amination :
    The pyridin-3-yl group undergoes amination with aryl amines using Pd(OAc)₂ and XPhos ligands, yielding derivatives with enhanced solubility .

  • Heck Coupling :
    Alkenes are introduced at position 2 using Pd-catalyzed coupling with vinyl halides, expanding the compound’s utility in materials science .

Table 2: Cross-Coupling Reaction Performance

Reaction TypeSubstrateCatalystYield (%)Reference
Suzuki-Miyaura3-Pyridinylboronic acidPd(PPh₃)₄85
Buchwald-HartwigAnilinePd(OAc)₂/XPhos72

Mechanistic Pathways

  • Core Formation :
    A proposed mechanism involves nucleophilic attack of β-dicarbonyl enolates on N-amino-2-iminopyridine derivatives, followed by oxidative dehydrogenation (mediated by O₂) to form the fused bicyclic structure .

  • Oxidative Side Reactions :
    Under aerobic conditions, acetic acid enhances cyclization efficiency by stabilizing intermediates through hydrogen bonding, as evidenced by a 94% yield under O₂ vs. 6% under argon .

Stability and Reactivity Trends

  • Solvent Effects :
    Reactions in polar aprotic solvents (e.g., DMF) favor electrophilic substitutions, while protic solvents (e.g., ethanol) improve cyclization yields .

  • Thermal Sensitivity :
    Prolonged heating (>130°C) in acidic conditions leads to decomposition, necessitating strict temperature control during synthesis .

Comparison with Similar Compounds

Indole-Based Analogues (e.g., Pruvanserin)

The replacement of indole with 1H-imidazo[1,2-b]pyrazole in pruvanserin (3) yields an isostere (4) with distinct properties:

Property Pruvanserin (Indole) 1H-Imidazo[1,2-b]pyrazole Isostere
logD (lipophilicity) 3.5 2.8
Aqueous Solubility 0.01 mg/mL 0.12 mg/mL
pKa 6.4 (piperazine amine) 7.3 (core NH deprotonation)

The reduced logD and improved solubility stem from the imidazo[1,2-b]pyrazole core’s polarity and hydrogen-bonding capacity. The lower pKa of the core NH (7.3 vs.

Push–Pull Dyes (e.g., Compound 14e)

Functionalized imidazo[1,2-b]pyrazoles serve as precursors for push–pull dyes, where electron-donor (D) and -acceptor (A) groups are conjugated via π-systems. For example, compound 14e (with a benzoyl substituent) exhibits:

  • Absorption Peak : 430 nm (vs. 380–400 nm for 14a–14d)
  • Photoluminescence : Enhanced emission intensity due to intramolecular charge transfer (ICT) .
  • Structure–Activity Relationship : Benzoyl groups strengthen acceptor properties, red-shifting absorption and improving optoelectronic utility .

Other Heterocyclic Analogues

  • Imidazo[1,2-a]pyridines (e.g., 8p, 10a–10b): These compounds exhibit antileishmanial and antitrypanosomal activity but lack the solubility advantages of imidazo[1,2-b]pyrazoles due to reduced polarity .
  • Pyrazolo[1,5-a]pyrimidines :
    Synthesized via aza-Wittig reactions, these derivatives differ in ring fusion and electronic properties, limiting direct pharmacological comparison .

Key Advantages of 1-Ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

Enhanced Solubility : The scaffold’s polarity and hydrogen-bonding capacity reduce logD by 0.7 units compared to indole, improving bioavailability .

Synthetic Versatility : Sequential metalation (Br/Mg-exchange, TMP-bases) and cross-coupling enable regioselective functionalization at multiple positions .

Diverse Applications : From drug isosteres (e.g., pruvanserin analogue) to optoelectronic materials (push–pull dyes), the scaffold bridges medicinal and materials chemistry .

Preparation Methods

Method Overview:

This traditional approach involves the cyclization of suitably functionalized hydrazines and α-haloketones or related intermediates to form the imidazo[1,2-b]pyrazole core, followed by N-alkylation to introduce the ethyl group and pyridinyl substitution.

Key Steps:

  • Synthesis of 1H-imidazo[1,2-b]pyrazole as a precursor, often via condensation reactions involving hydrazines and α-haloketones.
  • Alkylation of the nitrogen atom at position 1 with ethyl halides (e.g., ethyl bromide or chloride).
  • Functionalization at position 6 with pyridin-3-yl groups through nucleophilic substitution or cross-coupling reactions.

Research Findings:

  • A modified literature procedure was employed where 1H-imidazo[1,2-b]pyrazole was synthesized by heating hydrazine hydrate with appropriate aldehydes and ketones, followed by purification via silica gel chromatography.
  • Alkylation with ethyl halides was performed in the presence of bases such as potassium carbonate or sodium hydride in polar aprotic solvents like DMF, yielding the ethylated derivatives with high efficiency.

Notes:

  • This approach is straightforward but may require multiple purification steps.
  • The yields are generally high (around 60-80%) when optimized.

Multicomponent Reactions (MCRs)

Method Overview:

Recent advances have utilized multicomponent reactions involving enaminones, aldehydes, hydrazines, and other reagents to synthesize pyrazole and imidazo[1,2-b]pyrazole derivatives in a one-pot fashion, emphasizing green chemistry principles.

Key Steps:

  • Reaction of enaminones with benzaldehyde and hydrazine derivatives in aqueous media, catalyzed by ammonium acetate.
  • Cyclization and aromatization steps lead to the formation of the imidazo[1,2-b]pyrazole core.
  • Subsequent alkylation or substitution at specific positions introduces the pyridin-3-yl and ethyl groups.

Research Findings:

  • Abdelkhalik et al. reported a multicomponent synthesis where enaminones reacted with benzaldehyde and hydrazine hydrochloride, forming pyrazole derivatives via a green, cost-effective process.
  • The reaction mechanism involves initial formation of hydrazone intermediates, cyclization to dihydropyrazoles, and aromatization to yield the final imidazo[1,2-b]pyrazole derivatives.
  • The process is efficient, with short reaction times and high yields (up to 90%).

Notes:

  • The multicomponent approach allows for easy diversification of substituents.
  • Environmentally friendly solvents like water are preferred, aligning with green chemistry principles.

Functionalization via Nucleophilic Substitution and Cross-Coupling

Method Overview:

Functionalization at the 6-position with pyridin-3-yl groups is achieved through nucleophilic substitution of halogenated intermediates or via cross-coupling reactions such as Suzuki or Sonogashira couplings.

Key Steps:

  • Halogenation at the 6-position (e.g., bromination) of the imidazo[1,2-b]pyrazole core.
  • Coupling with pyridin-3-yl boronic acids or pyridyl halides under palladium catalysis.

Research Findings:

  • The halogenated intermediates, such as 6-bromo derivatives, were synthesized using N-bromosuccinimide (NBS) in acetonitrile, with yields exceeding 98%.
  • Cross-coupling reactions were performed in the presence of Pd(PPh₃)₄ or Pd(dppf)Cl₂, with pyridin-3-yl boronic acids, to afford the target compound efficiently.

Notes:

  • These methods offer high regioselectivity and functional group tolerance.
  • Reaction conditions are mild, and yields are typically above 80%.

Summary Data Table

Method Key Reagents & Conditions Advantages Typical Yield References
Direct Cyclization Hydrazines + α-haloketones + ethyl halides in reflux Simple, high yield, well-established 60-80%
Multicomponent Reactions (MCRs) Enaminones + aldehydes + hydrazines + water, catalyzed by ammonium acetate Green, cost-effective, short reaction time Up to 90%
Halogenation & Cross-coupling NBS bromination + Pd-catalyzed Suzuki coupling High regioselectivity, versatile >80%

Research Findings and Notes

  • The synthesis of 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole is adaptable, with approaches tailored for efficiency, environmental impact, and substrate diversity.
  • Multicomponent reactions are increasingly favored due to their simplicity and eco-friendliness.
  • Halogenation followed by palladium-catalyzed cross-coupling remains a reliable route for functionalization at the 6-position.
  • The choice of method depends on the desired scale, available reagents, and specific substitution patterns.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
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1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole

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